molecular formula C13H10ClNO2 B2777672 2-(4-Chlorophenoxy)benzenecarbaldehyde oxime CAS No. 449778-56-7

2-(4-Chlorophenoxy)benzenecarbaldehyde oxime

Cat. No.: B2777672
CAS No.: 449778-56-7
M. Wt: 247.68
InChI Key: DYGDKOKJTRXABA-OQLLNIDSSA-N
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Description

2-(4-Chlorophenoxy)benzenecarbaldehyde oxime is an organic compound with the molecular formula C13H10ClNO2. It is a derivative of benzaldehyde, where the aldehyde group is converted to an oxime and the benzene ring is substituted with a 4-chlorophenoxy group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Scientific Research Applications

2-(4-Chlorophenoxy)benzenecarbaldehyde oxime has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Used in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenoxy)benzenecarbaldehyde oxime typically involves the following steps:

    Formation of 2-(4-Chlorophenoxy)benzaldehyde: This can be achieved by reacting 4-chlorophenol with 2-bromobenzaldehyde in the presence of a base such as potassium carbonate and a palladium catalyst under a carbon monoxide atmosphere.

    Conversion to Oxime: The aldehyde group of 2-(4-Chlorophenoxy)benzaldehyde is then converted to an oxime by reacting with hydroxylamine hydrochloride in the presence of a base such as sodium acetate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenoxy)benzenecarbaldehyde oxime undergoes various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitrile oxides.

    Reduction: The oxime group can be reduced to form amines.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Nitrile oxides.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenoxy)benzenecarbaldehyde oxime depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Methoxyphenoxy)benzenecarbaldehyde oxime: Similar structure but with a methoxy group instead of a chloro group.

    2-(4-Nitrophenoxy)benzenecarbaldehyde oxime: Similar structure but with a nitro group instead of a chloro group.

Uniqueness

2-(4-Chlorophenoxy)benzenecarbaldehyde oxime is unique due to the presence of the chloro group, which can influence its reactivity and biological activity. The chloro group can participate in various chemical reactions, making this compound versatile for different applications.

Properties

IUPAC Name

(NE)-N-[[2-(4-chlorophenoxy)phenyl]methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO2/c14-11-5-7-12(8-6-11)17-13-4-2-1-3-10(13)9-15-16/h1-9,16H/b15-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYGDKOKJTRXABA-OQLLNIDSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=NO)OC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/O)OC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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